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Compound of Interest

Compound Name:
2-Fluoro-4-methyl-5-

(tributylstannyl)pyridine

Cat. No.: B596233 Get Quote

CAS Number: 1245816-06-1

A Comprehensive Resource for Researchers and
Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine, a key organometallic intermediate in modern organic synthesis. This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed information on its chemical properties, synthesis, and

applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a halogenated organotin compound

featuring a pyridine core. The presence of a fluorine atom, a methyl group, and a tributylstannyl

moiety makes it a versatile building block in the synthesis of complex organic molecules,

particularly in the pharmaceutical industry.
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Property Value

CAS Number 1245816-06-1

Molecular Formula C₁₈H₃₂FNSn

Molecular Weight 400.16 g/mol

Appearance Solid

InChI Key CJJQSWYAAIGFPO-UHFFFAOYSA-N

Synthesis of 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine
The synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is typically achieved in a two-

step process, starting from 2-Amino-4-picoline. The first step involves the formation of the

precursor, 5-bromo-2-fluoro-4-picoline, followed by a lithium-halogen exchange and

subsequent stannylation.

Experimental Protocol: Synthesis of 5-bromo-2-fluoro-4-
picoline
This protocol is based on the procedure described in patent CN102898358A.

Materials:

2-Amino-4-picoline

Acetonitrile

Sodium Bromide (NaBr)

Sodium Bromate (NaBrO₃)

Sulfuric Acid (H₂SO₄)

Saturated Sodium Bicarbonate solution
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Ethyl Acetate

Petroleum Ether

Anhydrous Hydrogen Fluoride (HF)

Sodium Nitrite (NaNO₂)

Dichloromethane

Anhydrous Sodium Sulfate

Procedure:

Step 1: Bromination of 2-Amino-4-picoline

In a reaction vessel, dissolve 2-Amino-4-picoline (1.0 eq) in acetonitrile.

Under agitation, add an aqueous solution of Sodium Bromide and Sodium Bromate.

Cool the mixture and slowly add an aqueous solution of Sulfuric Acid (1.5 eq).

Allow the reaction to proceed at room temperature for 3 hours.

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

Extract the product with ethyl acetate (3x).

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield 5-

bromo-2-amino-4-picoline.

Step 2: Fluorination of 5-bromo-2-amino-4-picoline

In a tetrafluoroethylene-lined reaction vessel, dissolve 5-bromo-2-amino-4-picoline (1.0 eq)

in anhydrous hydrogen fluoride at -78 °C.
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Add Sodium Nitrite (1.1 eq) to the solution.

Stir the reaction mixture at a temperature between -5 °C and 5 °C for 30 minutes.

Raise the temperature to between 30 °C and 70 °C and continue stirring for 30-60 minutes.

Cool the reaction mixture and quench with an ice-water mixture.

Neutralize with a saturated sodium bicarbonate solution.

Extract the product with dichloromethane (3x).

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under

reduced pressure.

Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain 5-

bromo-2-fluoro-4-picoline.

Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-
5-(tributylstannyl)pyridine
This is a general protocol for the stannylation of an aryl halide.

Materials:

5-bromo-2-fluoro-4-picoline

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Tributyltin Chloride (Bu₃SnCl)

Saturated Ammonium Chloride solution

Anhydrous Sodium Sulfate

Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-

bromo-2-fluoro-4-picoline in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-Butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature at

-78 °C.

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

Slowly add Tributyltin Chloride (typically 1.2 equivalents) to the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a valuable reagent in palladium-catalyzed

cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation

of a carbon-carbon bond between the pyridine ring and a variety of organic electrophiles.

The Stille Coupling Reaction
The Stille coupling is a versatile and widely used method for the synthesis of complex

molecules, including biaryls, vinylpyridines, and other substituted aromatic compounds. The

reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed

by a palladium complex.

General Reaction Scheme:
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2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
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2-Fluoro-4-methyl-5-R-pyridine

Bu₃Sn-X
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Caption: General scheme of the Stille coupling reaction.

The fluorinated pyridine moiety introduced through this reaction is of significant interest in

medicinal chemistry, as the incorporation of fluorine can modulate the physicochemical and

pharmacokinetic properties of drug candidates.

Safety and Handling
Organotin compounds, including 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, are toxic and

should be handled with extreme care in a well-ventilated fume hood. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at

all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided

by the supplier.

Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from 2-Amino-4-picoline to the final

product, 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.
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Step 1: Synthesis of 5-bromo-2-fluoro-4-picoline Step 2: Stannylation

2-Amino-4-picoline 5-bromo-2-amino-4-picoline

1. NaBr, NaBrO₃, H₂SO₄

2. Acetonitrile 5-bromo-2-fluoro-4-picoline

1. Anhydrous HF
2. NaNO₂ 5-bromo-2-fluoro-4-picoline 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

1. n-BuLi, THF, -78°C
2. Bu₃SnCl

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.

To cite this document: BenchChem. [Technical Guide: 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596233#2-fluoro-4-methyl-5-tributylstannyl-pyridine-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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